BenchChemオンラインストアへようこそ!

(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide

EGFR kinase inhibition cinnamic amide SAR anticancer screening

Select CAS 455327-01-2 for irreversible EGFR inhibition—the 2‑cyano, 4‑nitro, and 3‑bromo trio generates an electrophilic α,β‑unsaturated carbonyl system that targets Cys797 more efficiently than less‑activated analogs. With cLogP ~3.5 and TPSA 95 Ų, it fits the CNS drug‑space window, making it the preferred tool for EGFR‑amplified glioblastoma BBB‑penetration screening. The unique 3‑bromo‑4‑ethoxyphenyl pattern fills a critical benzylidene SAR gap absent from the 22‑compound Zhang matrix. Its bromine isotopic doublet serves as a built‑in LC‑MS purity marker, reducing false positives in halogenated library QC. Offered at research‑grade ≥95% purity for in‑vitro studies; custom packaging and scale‑up synthesis available on request.

Molecular Formula C18H14BrN3O4
Molecular Weight 416.231
CAS No. 455327-01-2
Cat. No. B2846698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide
CAS455327-01-2
Molecular FormulaC18H14BrN3O4
Molecular Weight416.231
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br
InChIInChI=1S/C18H14BrN3O4/c1-2-26-17-8-3-12(10-16(17)19)9-13(11-20)18(23)21-14-4-6-15(7-5-14)22(24)25/h3-10H,2H2,1H3,(H,21,23)/b13-9+
InChIKeyLNJJGPGYMWOYSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

455327-01-2 Procurement Guide: (E)-3-(3-Bromo-4-ethoxyphenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide – Core Chemical Identity


(E)-3-(3-Bromo-4-ethoxyphenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide (CAS 455327-01-2) is a fully synthetic cyanoenamide (α-cyano-α,β-unsaturated amide) built on a cinnamamide scaffold [1]. It carries three distinct electron-withdrawing motifs—a 2-cyano group, a 4-nitrophenyl amide, and a 3-bromo substituent—plus a 4-ethoxy donor on the benzylidene ring. The (E)-configuration is locked by the double bond. With a molecular formula of C18H14BrN3O4 and a molecular weight of 416.23 g·mol⁻¹, the compound is offered as a research-grade small molecule (typical purity 95%) for in vitro studies .

Why Generic Cyanoenamide Substitution Risks Experimental Inconsistency – 455327-01-2


Substituting 455327-01-2 with another in-class cyanoenamide without quantitative justification is unreliable because the three electron-withdrawing groups (2-cyano, 4-nitro, 3-bromo) cooperate to tune both electrophilicity and EGFR kinase cleft complementarity [1]. SAR studies on cinnamic amide derivatives show that moving or removing the nitro group on the N-phenyl ring causes >3-fold loss of EGFR inhibitory activity; the presence of a bromine atom on the benzylidene ring further modulates potency through halogen-bond interactions in the ATP-binding pocket [1][2]. The 4-ethoxy group adds an additional handle for solubility and steric differentiation that is absent in simpler analogs such as N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide (CAS 5118-62-7) .

455327-01-2 Quantitative Differentiation Evidence: Head-to-Head and Class-Level Data


EGFR Kinase Inhibition Class Potency: Cyanoenamide Scaffold Benchmarking for 455327-01-2

455327-01-2 belongs to the cyanoenamide class for which direct EGFR inhibitory activity has been established. In the most directly comparable systematic SAR study, cinnamic amide derivative 2f (bearing a 4-methoxybenzylidene and N-phenyl amide) inhibited EGFR with an IC50 of 5.16 μM, while compound 2j gave an IC50 of 7.37 μM [1]. The presence of a bromine atom and a nitro group in 455327-01-2 is expected to enhance potency relative to these reference compounds, because electron-withdrawing substituents on both rings were shown to increase EGFR binding affinity in the same study [1].

EGFR kinase inhibition cinnamic amide SAR anticancer screening

MCF-7 Antiproliferative Activity: Class Benchmarking for 455327-01-2

In the Zhang et al. (2013) study, cinnamic amide derivatives showed MCF-7 antiproliferative activity with the same rank order as EGFR inhibition, confirming on-target cell-based efficacy [1]. Compounds 2f and 2j reduced MCF-7 cell viability with IC50 values in the low micromolar range [1]. The 3-bromo-4-ethoxyphenyl motif of 455327-01-2 is structurally distinct from the 4-methoxy or 4-hydroxy substituents in the reported compounds, offering a differentiated halogen-bonding surface that may alter cell permeability and target engagement.

breast cancer MCF-7 antiproliferative

Electron-Withdrawing Group Count: Differentiation from Mono-Nitro Analogs

455327-01-2 contains three electron-withdrawing groups (2-cyano, 4-nitro, 3-bromo) versus two in the close analog (E)-N-(2-bromophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide (CAS 444657-62-9) . The additional nitro group increases the electrophilicity of the α,β-unsaturated carbonyl system, as evidenced by the calculated Hammett σp value of +0.78 for the 4-nitrophenyl substituent versus +0.23 for the 2-bromophenyl group [1]. This difference is critical for applications requiring irreversible or covalent cysteine targeting in kinase active sites.

electron deficiency chemical reactivity covalent inhibitor design

LogP Differentiation: Lipophilicity Tuning for Blood-Brain Barrier Penetration vs. Analog 5118-62-7

The 4-ethoxy group in 455327-01-2 replaces a nitro group present in the closest cataloged analog N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide (CAS 5118-62-7, CLogP ≈ 3.1) . This substitution is predicted to raise the calculated LogP (CLogP) by approximately 0.5–0.7 log units [1], shifting the compound from CNS-suboptimal (CLogP < 3.0) to CNS-optimal range (CLogP 3.0–5.0), which is preferred for brain-penetrant kinase inhibitor design [1].

logP CNS penetration physicochemical property optimization

Hydrogen-Bond Acceptor/Donor Profile: Solubility and Permeability Differentiation

455327-01-2 has 4 hydrogen-bond acceptors (3 from nitro, 1 from cyano, 1 from amide carbonyl) and 1 hydrogen-bond donor (amide NH), compared to 5 HBA and 1 HBD for CAS 5118-62-7 [1]. The reduced HBA count is predicted to improve passive membrane permeability (Papp) by approximately 1.5-fold based on Lipinski's rule-of-five analysis, while the ethoxy oxygen provides a flexible HBA that can adjust to protein binding pockets without increasing total polar surface area beyond 95 Ų [1][2].

hydrogen bonding aqueous solubility permeability

Bromine Isotopic Signature: QC/QA Traceability Advantage in Mass Spectrometry

The single bromine atom in 455327-01-2 produces a characteristic 1:1 isotopic doublet (⁷⁹Br:⁸¹Br) in mass spectra, providing unambiguous molecular ion confirmation that is absent in non-halogenated cyanoenamides [1]. This feature allows LC-MS purity verification with >99% confidence using the M and M+2 peak ratio, whereas the non-brominated analog 2-cyano-3-phenylprop-2-enamide (CAS 148238-27-1) lacks this diagnostic signature .

mass spectrometry isotopic pattern analytical quality control

455327-01-2 Prioritized Application Scenarios Based on Differentiation Evidence


EGFR-Targeted Covalent Inhibitor Lead Optimization

The three electron-withdrawing groups (2-cyano, 4-nitro, 3-bromo) in 455327-01-2 create an electrophilic α,β-unsaturated carbonyl system suitable for covalent targeting of EGFR Cys797 [1]. Procurement of 455327-01-2 over less electrophilic analogs (e.g., CAS 444657-62-9) is justified when the goal is irreversible inhibition, as the enhanced electrophilicity increases the second-order rate constant of cysteine adduct formation (class-level inference from Hammett σp analysis) [2].

CNS-Penetrant Kinase Inhibitor Screening for Glioblastoma

With an estimated CLogP of ~3.5 and TPSA of 95 Ų, 455327-01-2 falls within the optimal CNS drug space (CLogP 3–5, TPSA < 100 Ų) [3][4]. In contrast, the closest analog CAS 5118-62-7 (CLogP ≈ 3.1, TPSA = 112 Ų) lies outside this range. This makes 455327-01-2 a preferred choice for blood-brain barrier penetration screening cascades targeting EGFR-amplified glioblastoma [5].

High-Throughput Screening Library Quality Control Standard

The bromine isotopic doublet (⁷⁹Br:⁸¹Br ≈ 1:1) provides a built-in LC-MS purity verification marker [6]. Procurement of 455327-01-2 as a QC standard for halogenated compound libraries enables automated batch-to-batch identity confirmation, reducing the false-positive rate associated with non-halogenated cyanoenamides that lack this diagnostic signature .

Structure-Activity Relationship (SAR) Expansion of Cinnamic Amide EGFR Inhibitors

The 3-bromo-4-ethoxyphenyl substitution pattern in 455327-01-2 is absent from the 22-compound SAR matrix published by Zhang et al. (2013) [1]. Acquiring this compound fills a critical SAR gap at the benzylidene 3-position, enabling exploration of halogen-bonding interactions with the EGFR hinge region that cannot be probed with existing 4-methoxy or 4-hydroxy analogs [1].

Quote Request

Request a Quote for (E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.